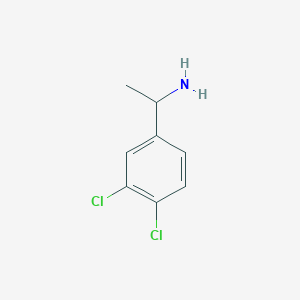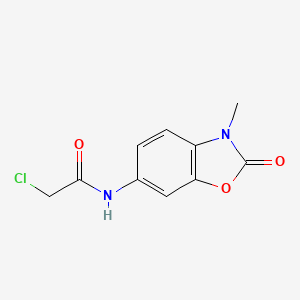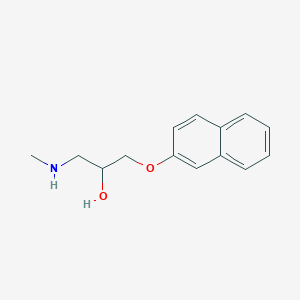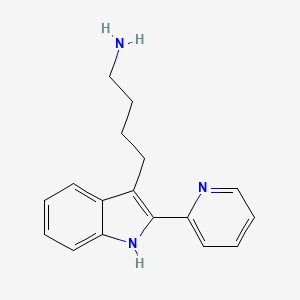
Methyl 3-(pyridin-2-yl)benzoate
Descripción general
Descripción
Methyl 3-(pyridin-2-yl)benzoate (MPB) is an ester that belongs to the class of pyridine derivatives. It has a chemical formula of C13H11NO2 and a molecular weight of 213.23 g/mol . It was first synthesized by Murata and Suzuki in 2002.
Molecular Structure Analysis
The molecular structure of Methyl 3-(pyridin-2-yl)benzoate can be confirmed by techniques such as FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry . Single crystals of the title compounds can be measured by X-ray diffraction and subjected to crystallographic and conformational analyses .Aplicaciones Científicas De Investigación
Neuroprotective Agents
Compounds similar to Methyl 3-(pyridin-2-yl)benzoate, such as 4-methyl-3-(pyridin-2-ylamino)benzamide derivatives , have been discovered as C-Abl inhibitors with potential neuroprotective effects . This suggests that Methyl 3-(pyridin-2-yl)benzoate could be explored for its neuroprotective properties, possibly offering therapeutic benefits in neurodegenerative diseases.
Antimicrobial and Antiviral Activities
Pyridine compounds have demonstrated significant antimicrobial and antiviral activities . Methyl 3-(pyridin-2-yl)benzoate could potentially be used in the development of new antimicrobial agents targeting a range of bacterial strains, yeasts, and filamentous fungi.
Anti-fibrotic Activities
Novel heterocyclic compounds containing the pyridin-2-yl moiety have shown promising anti-fibrotic activities . This indicates that Methyl 3-(pyridin-2-yl)benzoate might be valuable in synthesizing compounds to treat fibrotic diseases.
Chemical Synthesis and Drug Design
The pyridin-2-yl group is a common feature in many synthetic pathways for creating complex molecules with potential biological activities . Methyl 3-(pyridin-2-yl)benzoate could serve as an intermediate or a building block in the synthesis of novel pharmaceuticals.
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 3-pyridin-2-ylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-16-13(15)11-6-4-5-10(9-11)12-7-2-3-8-14-12/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSFNTSUFRZCBNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(pyridin-2-yl)benzoate | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-Ethyl-6-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1306577.png)
![2-(Methyl(phenyl)amino)-4H-thieno[3,2-d][1,3]thiazin-4-one](/img/structure/B1306580.png)
![4-({[(4-Methoxyphenyl)sulfonyl]amino}methyl)benzoic acid](/img/structure/B1306584.png)



![2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-3-(4-oxo-4H-chromen-3-yl)acrylonitrile](/img/structure/B1306600.png)
![2-Amino-5-cyanopyrrolo[2,3-d]pyrimidine-4-one](/img/structure/B1306601.png)
![2-[4-(3-Fluoropropoxy)phenyl]-3-(4-methoxyanilino)prop-2-enenitrile](/img/structure/B1306602.png)
